molecular formula C22H17N3OS B10975029 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea

Cat. No.: B10975029
M. Wt: 371.5 g/mol
InChI Key: BIBHWXIBPULHRV-UHFFFAOYSA-N
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Description

N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA is a complex organic compound that features a biphenyl group, a thiazole ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA typically involves the reaction of 4-biphenylamine with thioamide derivatives under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring. The resulting intermediate is then reacted with phenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylurea: A simpler analog with similar structural features but lacking the thiazole ring.

    4,4’-Biphenylamine: A precursor in the synthesis of N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA.

    Thioamide derivatives: Compounds containing the thiazole ring, used in the synthesis of the target compound.

Uniqueness

N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA is unique due to the combination of the biphenyl group, thiazole ring, and phenylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

1-phenyl-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C22H17N3OS/c26-21(23-19-9-5-2-6-10-19)25-22-24-20(15-27-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H2,23,24,25,26)

InChI Key

BIBHWXIBPULHRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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